molecular formula C11H12N2O3 B565702 5-(1-Methyl-5-oxopyrrolidin-2-yl)pyridine-3-carboxylic acid CAS No. 1246815-18-8

5-(1-Methyl-5-oxopyrrolidin-2-yl)pyridine-3-carboxylic acid

Cat. No. B565702
M. Wt: 220.228
InChI Key: BRPNTJZYIZZLBE-UHFFFAOYSA-N
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Description

“5-(1-Methyl-5-oxopyrrolidin-2-yl)pyridine-3-carboxylic acid” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The process involves several steps, including the addition of formic acid, heating, and the addition of formaldehyde. After the reaction is complete, the product is isolated and purified .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule . The structure also includes a carboxylic acid group .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of several functional groups. The pyrrolidine ring can undergo various reactions, and the carboxylic acid group can participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise structure. The presence of the carboxylic acid group suggests that it would have acidic properties . The compound is likely to be a solid at room temperature .

Scientific Research Applications

Synthesis and Biological Activity

A one-pot condensation method involving 5-oxopyrrolidine-3-carboxylic acids led to the formation of novel bicyclic systems with potential biological activities. These compounds were synthesized through a reaction with carbonyldiimidazole and benzamidoximes, showcasing the versatility of 5-oxopyrrolidine derivatives in creating complex molecular structures. The biological activity of these compounds was predicted, indicating potential applications in pharmaceutical development (Kharchenko, Detistov, & Orlov, 2008).

Antioxidant Properties

Derivatives of 5-oxopyrrolidine-3-carboxylic acid containing various substituents have demonstrated significant antioxidant activity. This includes compounds that showed higher antioxidant activity than ascorbic acid, suggesting their potential use in therapeutic applications for combating oxidative stress. The structural analysis and antioxidant efficacy highlight the compound's value in medicinal chemistry and its role in developing new antioxidant agents (Tumosienė et al., 2019).

Anticancer and Antimicrobial Activity

A study on 5-oxopyrrolidine derivatives revealed promising anticancer and antimicrobial properties. Compounds derived from 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid showed potent activity against A549 cells, and one particular compound exhibited selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. These findings suggest the potential of 5-oxopyrrolidine derivatives as scaffolds for developing new therapeutic agents targeting cancer and multidrug-resistant bacterial infections (Kairytė et al., 2022).

Antibacterial Activity

Further investigation into the antibacterial properties of 5-oxopyrrolidine derivatives demonstrated their efficacy against various bacterial strains. A series of novel compounds bearing the 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid structure were synthesized and evaluated for their antibacterial potential, showing moderate to good activity. This research underscores the compound's role in developing new antibacterial drugs, contributing to the fight against antibiotic resistance (Devi et al., 2018).

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, properties, and potential uses. Given its complex structure, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

5-(1-methyl-5-oxopyrrolidin-2-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-13-9(2-3-10(13)14)7-4-8(11(15)16)6-12-5-7/h4-6,9H,2-3H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPNTJZYIZZLBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747379
Record name 5-(1-Methyl-5-oxopyrrolidin-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-Cotinine 3-Carboxylic Acid

CAS RN

1246815-18-8
Record name 5-(1-Methyl-5-oxopyrrolidin-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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